methyl 1-(4-ethoxy-4-oxobutyl)-5-methyl-1H-pyrazole-3-carboxylate
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Overview
Description
Methyl 1-(4-ethoxy-4-oxobutyl)-5-methyl-1H-pyrazole-3-carboxylate: is a chemical compound with the molecular formula C12H18N2O4 and a molecular weight of 254.28 g/mol . This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological and pharmaceutical activities.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with ethyl acetoacetate and hydrazine hydrate .
Reaction Steps: The process involves the formation of a pyrazole ring through a condensation reaction followed by esterification.
Industrial Production Methods: On an industrial scale, the compound is synthesized using optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Substitution reactions are common, where different functional groups can replace existing ones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate .
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Different esters, amides, and ethers.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies to understand enzyme mechanisms and metabolic pathways. Medicine: The compound has potential therapeutic applications, including anti-inflammatory and anticancer properties. Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The compound exerts its effects through interaction with specific molecular targets and pathways . It may inhibit or activate enzymes, receptors, or other proteins, leading to its biological and pharmaceutical activities.
Comparison with Similar Compounds
Methyl 1-(4-ethoxy-4-oxobutyl)-1H-pyrazole-5-carboxylate
Methyl 2-[(4-ethoxy-4-oxobutyl)amino]benzoate
Uniqueness: Compared to similar compounds, methyl 1-(4-ethoxy-4-oxobutyl)-5-methyl-1H-pyrazole-3-carboxylate has unique structural features and biological activities that make it valuable in specific applications.
Properties
IUPAC Name |
methyl 1-(4-ethoxy-4-oxobutyl)-5-methylpyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4/c1-4-18-11(15)6-5-7-14-9(2)8-10(13-14)12(16)17-3/h8H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVTYDCGGYVAPLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCN1C(=CC(=N1)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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